molecular formula C29H36O3 B12686085 4,4'-((4-Hydroxyphenyl)-1-methyldecylidene)bisphenol CAS No. 94248-43-8

4,4'-((4-Hydroxyphenyl)-1-methyldecylidene)bisphenol

Cat. No.: B12686085
CAS No.: 94248-43-8
M. Wt: 432.6 g/mol
InChI Key: DCFMUIBWZBZJAR-UHFFFAOYSA-N
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Description

4,4’-((4-Hydroxyphenyl)-1-methyldecylidene)bisphenol is a synthetic organic compound belonging to the bisphenol family. Bisphenols are widely used in the production of polycarbonate plastics and epoxy resins. This particular compound is known for its unique chemical structure, which includes two hydroxyphenyl groups linked by a methyldecylidene bridge. It is used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((4-Hydroxyphenyl)-1-methyldecylidene)bisphenol typically involves the condensation reaction of phenol with a suitable aldehyde or ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and distillation, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,4’-((4-Hydroxyphenyl)-1-methyldecylidene)bisphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-((4-Hydroxyphenyl)-1-methyldecylidene)bisphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-((4-Hydroxyphenyl)-1-methyldecylidene)bisphenol involves its interaction with various molecular targets. It can bind to estrogen receptors, mimicking the effects of natural estrogens. This interaction can lead to the activation or inhibition of specific signaling pathways, affecting cellular functions such as growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-((4-Hydroxyphenyl)-1-methyldecylidene)bisphenol is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Unlike BPA, it has a longer alkyl chain, which can influence its reactivity and interaction with biological systems. This makes it a valuable compound for specialized applications where specific properties are required .

Properties

CAS No.

94248-43-8

Molecular Formula

C29H36O3

Molecular Weight

432.6 g/mol

IUPAC Name

4-[10,10-bis(4-hydroxyphenyl)undecyl]phenol

InChI

InChI=1S/C29H36O3/c1-29(24-12-18-27(31)19-13-24,25-14-20-28(32)21-15-25)22-8-6-4-2-3-5-7-9-23-10-16-26(30)17-11-23/h10-21,30-32H,2-9,22H2,1H3

InChI Key

DCFMUIBWZBZJAR-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCC1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

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